molecular formula C16H23ClN2O3S B6795282 N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B6795282
M. Wt: 358.9 g/mol
InChI Key: YIZBIUPITSNVFB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a methylmorpholine moiety, and a cyclopropane sulfonamide, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-16(7-8-16)23(20,21)18-15(12-3-5-13(17)6-4-12)14-11-19(2)9-10-22-14/h3-6,14-15,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBIUPITSNVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(C2CN(CCO2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

  • Synthesis of the Methylmorpholine Moiety: : The next step involves the synthesis of 4-methylmorpholine, which can be prepared by reacting morpholine with methyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methylmorpholine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

  • Cyclopropane Formation: : The final step involves the introduction of the cyclopropane ring and the sulfonamide group. This can be achieved through a cyclopropanation reaction using diazomethane followed by sulfonamide formation using sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. Its potential as an enzyme inhibitor or receptor modulator can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound’s sulfonamide group suggests potential applications as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1-methylcyclopropane-1-sulfonamide
  • N-[(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide
  • N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-cyclopropane-1-sulfonamide

Uniqueness

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to the combination of its structural features. The presence of both a chlorophenyl group and a methylmorpholine moiety, along with the cyclopropane sulfonamide, provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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